AS-604850

Description

Properties

IUPAC Name |

(5Z)-5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F2NO4S/c12-11(13)17-6-2-1-5(3-7(6)18-11)4-8-9(15)14-10(16)19-8/h1-4H,(H,14,15,16)/b8-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLVNYDXMUGOFI-YWEYNIOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1/C=C\3/C(=O)NC(=O)S3)OC(O2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018069 | |

| Record name | (5Z)-5-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287781-75-2, 648449-76-7 | |

| Record name | (5Z)-5-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethylene)-thiazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

AS-604850: A Technical Guide to its Mechanism of Action as a PI3Kγ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-604850 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune cell signaling. This document provides a comprehensive overview of the mechanism of action of AS-604850, detailing its molecular interactions, cellular effects, and therapeutic potential. Quantitative data from various studies are summarized, and key experimental methodologies are described. Signaling pathway and experimental workflow visualizations are provided to facilitate a deeper understanding of its function.

Core Mechanism of Action: Selective PI3Kγ Inhibition

AS-604850 functions as an ATP-competitive inhibitor of PI3Kγ.[1][2] This means it binds to the ATP-binding pocket of the PI3Kγ enzyme, preventing the phosphorylation of its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, most notably Akt (also known as Protein Kinase B or PKB). By blocking PIP3 production, AS-604850 effectively dampens the entire PI3Kγ signaling cascade.

The inhibitory activity of AS-604850 is highly selective for the γ isoform of PI3K. It demonstrates significantly lower potency against other Class I PI3K isoforms (α, β, and δ), making it a valuable tool for dissecting the specific roles of PI3Kγ in various physiological and pathological processes.[1][2][3] This isoform selectivity is crucial for minimizing off-target effects and enhancing its therapeutic index.

Quantitative Data: Inhibitory Potency and Selectivity

The following table summarizes the key quantitative parameters that define the inhibitory activity of AS-604850 against different PI3K isoforms.

| Parameter | PI3Kγ | PI3Kα | PI3Kβ | PI3Kδ | Reference |

| IC50 | 0.25 µM | 4.5 µM | > 20 µM | > 20 µM | |

| Ki | 0.18 µM | - | - | - | |

| Selectivity | - | 18-fold over PI3Kα | > 30-fold over PI3Kβ | > 30-fold over PI3Kδ |

-

IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

-

Ki (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme.

Signaling Pathway Inhibition

AS-604850's primary mechanism involves the disruption of the PI3Kγ signaling pathway, which is typically activated by G-protein coupled receptors (GPCRs) in response to stimuli like chemokines. The diagram below illustrates this pathway and the point of inhibition by AS-604850.

Caption: PI3Kγ signaling pathway and the inhibitory action of AS-604850.

As depicted, the activation of GPCRs leads to the dissociation of G protein subunits, with the Gβγ dimer recruiting PI3Kγ to the plasma membrane. PI3Kγ then phosphorylates PIP2 to generate PIP3. AS-604850 directly inhibits PI3Kγ, preventing this conversion and subsequent downstream signaling through Akt and other effectors. This ultimately blocks cellular responses such as chemotaxis, inflammation, and cell survival.

Key Experimental Evidence and Protocols

The mechanism of action of AS-604850 has been elucidated through a variety of in vitro and in vivo experiments.

In Vitro Kinase Assay

Objective: To determine the inhibitory potency (IC50) of AS-604850 on PI3K isoforms.

Protocol Outline:

-

Enzyme Incubation: Recombinant human PI3Kγ (and other isoforms) is incubated with a kinase buffer containing MgCl2, DTT, and ATP (including radiolabeled γ-[33P]ATP).

-

Substrate Addition: Lipid vesicles containing the PI3K substrate, PtdIns (phosphatidylinositol), are added to the reaction mixture.

-

Inhibitor Treatment: AS-604850 is added at varying concentrations.

-

Reaction Termination: The kinase reaction is allowed to proceed for a set time at room temperature and then terminated.

-

Lipid Extraction and Detection: The radiolabeled product (PtdIns(3)P) is extracted and quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assays: Inhibition of Akt/PKB Phosphorylation

Objective: To assess the ability of AS-604850 to inhibit PI3Kγ signaling in a cellular context.

Protocol Outline:

-

Cell Culture: A relevant cell line, such as RAW 264.7 mouse macrophages, is cultured.

-

Stimulation: Cells are stimulated with a GPCR agonist known to activate PI3Kγ, such as C5a or MCP-1.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of AS-604850 before stimulation.

-

Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

-

Detection and Analysis: The levels of p-Akt are normalized to total Akt and compared between treated and untreated cells to determine the inhibitory effect of AS-604850.

In Vivo Models: Anti-inflammatory Effects

Objective: To evaluate the therapeutic efficacy of AS-604850 in animal models of inflammation.

Protocol Outline (e.g., Thioglycollate-induced Peritonitis):

-

Animal Model: Mice are used for this model of acute inflammation.

-

Inhibitor Administration: AS-604850 is administered orally at a specific dose (e.g., 10 mg/kg).

-

Induction of Peritonitis: An inflammatory agent, such as thioglycollate, is injected into the peritoneal cavity.

-

Leukocyte Recruitment Analysis: After a specific time, the peritoneal cavity is lavaged, and the recruited leukocytes (e.g., neutrophils) are collected.

-

Cell Counting: The number of recruited cells is quantified using a hemocytometer or flow cytometry.

-

Data Comparison: The number of recruited cells in the AS-604850-treated group is compared to a vehicle-treated control group to determine the extent of inflammation reduction.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a PI3Kγ inhibitor like AS-604850.

Caption: A generalized experimental workflow for inhibitor characterization.

Therapeutic Implications and Future Directions

The selective inhibition of PI3Kγ by AS-604850 has demonstrated therapeutic potential in various preclinical models of inflammatory and autoimmune diseases, including rheumatoid arthritis and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. By specifically targeting the γ isoform, which is predominantly expressed in leukocytes, AS-604850 can modulate immune cell trafficking and activation with potentially fewer side effects compared to pan-PI3K inhibitors.

Future research will likely focus on further optimizing the selectivity and pharmacokinetic properties of PI3Kγ inhibitors, exploring their efficacy in a broader range of diseases, and identifying potential combination therapies to enhance their therapeutic benefit. The continued use of AS-604850 as a research tool will be invaluable in further dissecting the complex roles of PI3Kγ in health and disease.

References

AS-604850: A Technical Guide to the Selective PI3Kγ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AS-604850, a selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. It details the inhibitor's mechanism of action, pharmacological properties, and its effects in various preclinical models. This guide is intended to serve as a resource for professionals engaged in immunology, inflammation, and oncology research and development.

Introduction: The Role of PI3Kγ in Cellular Signaling

The phosphoinositide 3-kinase (PI3K) family of enzymes plays a critical role in a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[1][2][3] PI3Ks are divided into three classes; Class I PI3Ks are heterodimeric enzymes responsible for converting phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[1] This second messenger, PIP3, recruits and activates downstream effector proteins such as Akt (also known as Protein Kinase B, PKB) and the mechanistic target of rapamycin (mTOR), initiating a cascade of signaling events.[1]

While the Class IA isoforms (p110α, p110β, p110δ) are typically activated by receptor tyrosine kinases (RTKs), the sole Class IB member, p110γ (PI3Kγ), is primarily activated by G-protein-coupled receptors (GPCRs). The expression of PI3Kγ is largely restricted to the hematopoietic system, making it a key regulator of immune and inflammatory responses. Its involvement in chemokine-mediated signaling pathways makes it crucial for the migration and activation of various inflammatory cells, including neutrophils, macrophages, and lymphocytes. Consequently, PI3Kγ has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.

AS-604850: Mechanism of Action and Selectivity

AS-604850 is a potent, selective, and ATP-competitive inhibitor of the PI3Kγ isoform. By competing with ATP for the binding site on the p110γ catalytic subunit, AS-604850 effectively blocks the phosphorylation of PIP2 to PIP3, thereby inhibiting downstream signaling. Its selectivity for the gamma isoform is a key characteristic, allowing for targeted modulation of immune cell function with potentially fewer off-target effects compared to pan-PI3K inhibitors.

The inhibitory activity and isoform selectivity of AS-604850 have been quantified in various biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of AS-604850

| Parameter | PI3Kγ | PI3Kα | PI3Kβ | PI3Kδ | Selectivity (Fold vs. γ) | Reference |

|---|---|---|---|---|---|---|

| IC₅₀ | 0.25 µM | 4.5 µM | >20 µM | >20 µM | 18-fold (vs. α), >80-fold (vs. β, δ) |

| Kᵢ | 0.18 µM | - | - | - | - | |

Table 2: Cellular Activity of AS-604850

| Assay | Cell Type | Stimulus | IC₅₀ | Reference |

|---|---|---|---|---|

| PKB/Akt Phosphorylation | RAW264 Macrophages | C5a | 10 µM |

| Chemotaxis | Pik3cg+/+ Monocytes | MCP-1 | 21 µM | |

Preclinical Pharmacology: In Vivo Efficacy

The therapeutic potential of AS-604850 has been demonstrated in several preclinical models of inflammatory disease. Oral administration of the compound has been shown to effectively reduce immune cell recruitment and ameliorate disease symptoms.

Table 3: In Vivo Efficacy of AS-604850

| Animal Model | Effect Measured | Administration | Dosage | Efficacy | Reference |

|---|---|---|---|---|---|

| RANTES-induced Peritonitis | Neutrophil Recruitment | Oral | - | ED₅₀ = 42.4 mg/kg | |

| Thioglycollate-induced Peritonitis | Neutrophil Recruitment | Oral | 10 mg/kg | 31% reduction | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Clinical Score | Subcutaneous | 7.5 mg/kg/day | Significant reduction in symptoms |

| Collagen-Induced Arthritis (CIA) | Joint Inflammation | - | - | Ameliorated joint inflammation and damage | |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize AS-604850.

This biochemical assay measures the direct inhibitory effect of AS-604850 on PI3Kγ enzymatic activity.

-

Enzyme and Substrate Preparation : Recombinant human PI3Kγ (100 ng) is used as the enzyme source. Lipid vesicles containing 18 µM Phosphatidylinositol (PtdIns) and 250 µM Phosphatidylserine (PtdSer) serve as the substrate.

-

Reaction Mixture : The enzyme and lipid vesicles are incubated in a kinase buffer containing 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, and 0.1% Na Cholate.

-

Initiation of Reaction : The reaction is initiated by adding 15 µM ATP mixed with γ-[³³P]ATP (100 nCi).

-

Inhibitor Addition : AS-604850, dissolved in DMSO, or DMSO alone (vehicle control) is added to the reaction mixture at various concentrations.

-

Incubation : The reaction is incubated at room temperature.

-

Termination and Detection : The reaction is stopped, and the radiolabeled product (PIP3) is separated and quantified using standard chromatography and scintillation counting techniques to determine the level of inhibition.

This cellular assay assesses the ability of AS-604850 to block the migration of immune cells towards a chemoattractant.

-

Cell Isolation : Primary monocytes are isolated from the bone marrow of Pik3cg+/+ (wild-type) or Pik3cg-/- (knockout) mice.

-

Assay Setup : A Boyden chamber or a similar migration assay system is used. The lower chamber is filled with media containing the chemoattractant Monocyte Chemoattractant Protein-1 (MCP-1) at 10⁻⁹ M.

-

Cell Treatment : Isolated monocytes are pre-incubated with varying concentrations of AS-604850 or vehicle (DMSO).

-

Migration : The treated cells are placed in the upper chamber and allowed to migrate through a porous membrane towards the chemoattractant for a defined period.

-

Quantification : The number of cells that have migrated to the lower chamber is quantified by microscopy or flow cytometry. The IC₅₀ is calculated as the concentration of AS-604850 that inhibits 50% of the cell migration observed in the vehicle control.

This in vivo model evaluates the effect of AS-604850 on acute inflammation and leukocyte recruitment.

-

Animal Model : Balb/C or C3H mice are used.

-

Inhibitor Administration : AS-604850 is administered via oral gavage at doses ranging from 10-100 mg/kg. A control group receives the vehicle.

-

Induction of Peritonitis : A sterile inflammatory agent, such as RANTES/CCL5 or thioglycollate, is injected into the peritoneal cavity of the mice to induce neutrophil recruitment.

-

Cell Recruitment Analysis : After a specific time (e.g., 4-5 hours), the mice are euthanized, and the peritoneal cavity is washed with PBS to collect the recruited leukocytes.

-

Quantification : The total number of recruited cells, specifically neutrophils, is determined using a cell counter or flow cytometry. The efficacy of AS-604850 is expressed as the percentage reduction in neutrophil recruitment compared to the vehicle-treated group, and an ED₅₀ value is calculated.

Visualizing the Molecular and Functional Context

Diagrams are provided to illustrate the signaling pathways and experimental logic associated with AS-604850.

Caption: The PI3Kγ signaling pathway initiated by GPCR activation.

Caption: Workflow for the in vitro PI3Kγ biochemical kinase assay.

References

- 1. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phosphoinositide 3-Kinase Signaling in the Tumor Microenvironment: What Do We Need to Consider When Treating Chronic Lymphocytic Leukemia With PI3K Inhibitors? [frontiersin.org]

- 3. The role of PI3K in immune cells | Scilit [scilit.com]

AS-604850: A Technical Guide to a Selective PI3Kγ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-604850 is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. This document provides a comprehensive overview of the discovery, history, and key technical data related to AS-604850. It includes a summary of its inhibitory activity, selectivity profile, and effects in various in vitro and in vivo models. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways and experimental workflows are provided to support further research and development efforts.

Discovery and History

The discovery of AS-604850 emerged from research efforts focused on identifying isoform-selective PI3K inhibitors for the treatment of inflammatory and autoimmune diseases. The γ-isoform of PI3K is predominantly expressed in leukocytes and plays a crucial role in immune cell signaling, making it an attractive therapeutic target.

While the seminal 2005 paper by Camps et al. in Nature Medicine focused on the related compound AS-605240 in mouse models of rheumatoid arthritis, it laid the groundwork for understanding the therapeutic potential of selective PI3Kγ inhibition. AS-604850 was developed as part of this broader effort to generate potent and selective PI3Kγ inhibitors. The core strategy involved targeting the ATP-binding site of the PI3Kγ enzyme to achieve competitive inhibition. Through structure-activity relationship (SAR) studies, researchers optimized the chemical scaffold to enhance potency and selectivity against the γ-isoform over other class I PI3K isoforms (α, β, and δ).

Mechanism of Action

AS-604850 functions as an ATP-competitive inhibitor of PI3Kγ.[1][2] By binding to the ATP pocket of the enzyme, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, most notably protein kinase B (PKB/Akt). The inhibition of this pathway by AS-604850 disrupts various cellular functions in immune cells, including chemotaxis, proliferation, and activation.

Quantitative Data

The following tables summarize the key quantitative data for AS-604850.

Table 1: In Vitro Inhibitory Activity and Selectivity

| Parameter | Value | Reference |

| PI3Kγ IC50 | 0.25 µM (250 nM) | [1][2] |

| PI3Kγ Ki | 0.18 µM | [1] |

| PI3Kα IC50 | 4.5 µM | |

| PI3Kβ IC50 | > 20 µM | |

| PI3Kδ IC50 | > 20 µM | |

| Selectivity (PI3Kγ vs PI3Kα) | ~18-fold | |

| Selectivity (PI3Kγ vs PI3Kβ/δ) | > 30-fold |

Table 2: Cellular Activity

| Assay | Cell Type | Stimulus | IC50 | Reference |

| PKB/Akt Phosphorylation | RAW264.7 Macrophages | C5a | 10 µM | |

| Chemotaxis | Pik3cg+/+ Monocytes | MCP-1 | 21 µM |

Table 3: In Vivo Efficacy

| Model | Species | Endpoint | ED50 | Reference |

| RANTES-induced Peritoneal Neutrophil Recruitment | Mouse | Neutrophil Reduction | 42.4 mg/kg | |

| Thioglycollate-induced Peritonitis | Mouse | Neutrophil Reduction (at 10 mg/kg) | 31% reduction |

Experimental Protocols

In Vitro PI3Kγ Kinase Assay

Objective: To determine the in vitro inhibitory activity of AS-604850 against human recombinant PI3Kγ.

Materials:

-

Human recombinant PI3Kγ enzyme

-

Kinase buffer (10 mM MgCl2, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na3VO4, 0.1% Na Cholate)

-

ATP solution (15 µM final concentration) with γ-[33P]ATP

-

Lipid vesicles (18 µM PtdIns and 250 µM PtdSer final concentrations)

-

AS-604850 (or other test compounds) dissolved in DMSO

-

Neomycin-coated Scintillation Proximity Assay (SPA) beads

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing 100 ng of human PI3Kγ in kinase buffer.

-

Add AS-604850 at various concentrations (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding the lipid vesicles and ATP solution.

-

Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 250 µg of Neomycin-coated SPA beads. The beads bind to the phosphorylated lipid product.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition at each concentration of AS-604850 and determine the IC50 value.

Cellular Chemotaxis Assay

Objective: To evaluate the effect of AS-604850 on monocyte chemotaxis.

Materials:

-

Primary monocytes isolated from Pik3cg+/+ mice

-

Chemotaxis chambers (e.g., Transwell plates) with a permeable membrane (e.g., 5 µm pore size)

-

Chemoattractant: Monocyte Chemoattractant Protein-1 (MCP-1)

-

AS-604850 dissolved in DMSO

-

Cell culture medium

-

Cell counting solution (e.g., Trypan Blue)

-

Microplate reader or microscope for cell quantification

Procedure:

-

Isolate primary monocytes from the bone marrow or peripheral blood of Pik3cg+/+ mice.

-

Pre-incubate the monocytes with various concentrations of AS-604850 (or DMSO control) for a specified time (e.g., 15 minutes).

-

Add the chemoattractant (MCP-1) to the lower chamber of the chemotaxis plate.

-

Place the Transwell insert into the lower chamber.

-

Add the pre-treated monocytes to the upper chamber (the Transwell insert).

-

Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 2 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Quantify the number of cells that have migrated to the lower chamber by staining and counting under a microscope or by using a fluorescent dye and a plate reader.

-

Calculate the percent inhibition of chemotaxis for each concentration of AS-604850 and determine the IC50 value.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To assess the in vivo efficacy of AS-604850 in a mouse model of multiple sclerosis.

Materials:

-

C57BL/6 mice

-

Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

AS-604850 formulated for subcutaneous injection (e.g., in DMSO)

-

Vehicle control (DMSO)

-

Clinical scoring system for EAE

Procedure:

-

Induce EAE in C57BL/6 mice by subcutaneous immunization with an emulsion of MOG35-55 peptide in CFA.

-

Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.

-

Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

-

Once clinical signs appear, begin daily subcutaneous administration of AS-604850 (e.g., 7.5 mg/kg/day) or vehicle control.

-

Continue treatment for a defined period (e.g., 7 or 14 days).

-

Record the clinical scores for each mouse throughout the experiment.

-

At the end of the study, mice can be euthanized, and spinal cord tissue can be collected for histological analysis (e.g., to assess immune cell infiltration and demyelination).

-

Compare the clinical scores and histological findings between the AS-604850-treated and vehicle-treated groups to evaluate the therapeutic effect.

Visualizations

Signaling Pathway

Caption: PI3Kγ Signaling Pathway and Inhibition by AS-604850.

Experimental Workflow: In Vitro Kinase Assay

Caption: Workflow for the In Vitro PI3Kγ Kinase Assay.

Experimental Workflow: EAE In Vivo Model

Caption: Workflow for the In Vivo EAE Model.

References

AS-604850: A Technical Guide to a Selective PI3Kγ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of AS-604850, a potent and selective inhibitor of the γ isoform of phosphoinositide 3-kinase (PI3K). This document details its mechanism of action, key experimental data, and comprehensive protocols for relevant in vitro and in vivo assays.

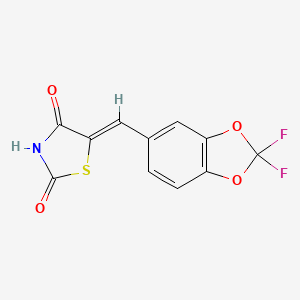

Chemical Structure and Properties

AS-604850, with the IUPAC name 5-(2,2-Difluoro-benzo[1][2]dioxol-5-ylmethylene)-thiazolidine-2,4-dione, is a small molecule inhibitor belonging to the thiazolidinedione class.[2] Its chemical structure is characterized by a difluorinated benzodioxole moiety linked to a thiazolidine-2,4-dione ring.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₅F₂NO₄S | [2][3] |

| Molecular Weight | 285.22 g/mol | |

| CAS Number | 648449-76-7 | |

| Appearance | Off-white solid | |

| Solubility | >10 mg/mL in DMSO | |

| SMILES | C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OC(O2)(F)F | |

| Storage | Store at -20°C as a powder |

Biological Properties and Mechanism of Action

AS-604850 is a selective, ATP-competitive inhibitor of PI3Kγ. PI3Kγ is a key enzyme in the PI3K/Akt signaling pathway, which plays a crucial role in cell growth, proliferation, survival, and migration. By inhibiting PI3Kγ, AS-604850 effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream signaling cascades, including the phosphorylation of Akt (also known as Protein Kinase B or PKB).

The inhibitory activity of AS-604850 is highly selective for the γ isoform of PI3K, as demonstrated by its half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values against various PI3K isoforms.

| PI3K Isoform | IC50 (µM) | Ki (µM) | Selectivity vs. PI3Kγ | Reference |

| PI3Kγ | 0.25 | 0.18 | - | |

| PI3Kα | 4.5 | - | 18-fold | |

| PI3Kβ | >20 | - | >80-fold | |

| PI3Kδ | >20 | - | >80-fold |

This selectivity makes AS-604850 a valuable tool for studying the specific roles of PI3Kγ in various physiological and pathological processes, particularly in inflammation and autoimmune diseases.

Figure 1: PI3K/Akt signaling pathway and inhibition by AS-604850.

Key Experimental Data

The efficacy of AS-604850 has been demonstrated in various in vitro and in vivo models.

| Assay Type | Model System | Key Findings | Reference |

| In Vitro Kinase Assay | Recombinant human PI3Kγ | Potent inhibition with an IC50 of 250 nM. | |

| Cell-Based Assay | RAW264.7 mouse macrophages | Inhibition of C5a-mediated PKB phosphorylation with an IC50 of 10 µM. | |

| Chemotaxis Assay | Primary mouse monocytes | Inhibition of MCP-1-mediated chemotaxis with an IC50 of 21 µM. | |

| In Vivo Peritonitis Model | C3H mice | Reduction of RANTES-induced peritoneal neutrophil recruitment with an ED50 of 42.4 mg/kg. | |

| In Vivo Peritonitis Model | C3H mice | 31% reduction of neutrophil recruitment in the thioglycollate-induced peritonitis model at 10 mg/kg. |

Experimental Protocols

Detailed methodologies for key experiments involving AS-604850 are provided below.

In Vitro PI3Kγ Kinase Assay

This protocol describes a scintillation proximity assay (SPA) to measure the kinase activity of PI3Kγ and its inhibition by AS-604850.

Materials:

-

Recombinant human PI3Kγ

-

AS-604850

-

Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA, 0.1 mM Na₃VO₄)

-

Lipid Vesicles (Phosphatidylinositol (PI) and Phosphatidylserine (PS) in a 1:1 ratio)

-

[γ-³³P]ATP

-

Neomycin-coated SPA beads

-

Microplate scintilation counter

Methodology:

-

Prepare a reaction mixture containing 100 ng of recombinant human PI3Kγ in kinase buffer.

-

Add AS-604850 at various concentrations to the reaction mixture. A DMSO control should be included.

-

Initiate the kinase reaction by adding lipid vesicles and [γ-³³P]ATP.

-

Incubate the reaction at room temperature for 30 minutes.

-

Stop the reaction by adding neomycin-coated SPA beads.

-

Incubate for 15 minutes to allow the radiolabeled product to bind to the beads.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition at each concentration of AS-604850 and determine the IC50 value.

References

AS-604850 (CAS 648449-76-7): An In-depth Technical Guide for Researchers

Abstract

AS-604850, with CAS number 648449-76-7, is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This document provides a comprehensive technical overview of AS-604850, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and inflammation research.

Introduction

AS-604850, chemically known as 5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylene]-2,4-thiazolidinedione, is a small molecule inhibitor targeting the p110γ catalytic subunit of PI3K.[1][2] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.[3][4] The γ isoform of PI3K is predominantly expressed in leukocytes and plays a crucial role in mediating inflammatory and immune responses.[5] Consequently, selective inhibitors of PI3Kγ like AS-604850 are valuable tools for investigating the role of this enzyme in various inflammatory and autoimmune diseases and hold potential as therapeutic agents.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 648449-76-7 | |

| Molecular Formula | C₁₁H₅F₂NO₄S | |

| Molecular Weight | 285.2 g/mol | |

| Formal Name | 5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylene]-2,4-thiazolidinedione |

Mechanism of Action and Signaling Pathway

AS-604850 functions as an ATP-competitive inhibitor of PI3Kγ, meaning it binds to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The generation of PIP3 is a critical step in the activation of downstream signaling cascades, most notably the Akt (also known as Protein Kinase B or PKB) pathway.

Activated Akt proceeds to phosphorylate a multitude of downstream targets, which are involved in regulating cellular processes that are central to the inflammatory response, such as cell survival, proliferation, and migration. By inhibiting PI3Kγ, AS-604850 effectively dampens these downstream signals in leukocytes, leading to a reduction in the inflammatory response.

Quantitative Data

In Vitro Inhibitory Activity

AS-604850 demonstrates high selectivity for the γ isoform of PI3K over other Class I isoforms.

| Target | IC₅₀ | Kᵢ | Selectivity Fold (vs. PI3Kγ) | Reference |

| PI3Kγ | 0.25 µM | 0.18 µM | - | |

| PI3Kα | 4.5 µM | - | 18-fold | |

| PI3Kβ | >20 µM | - | >30-fold | |

| PI3Kδ | >20 µM | - | >30-fold |

Cellular Activity

| Assay | Cell Type | Stimulant | IC₅₀ / Effect | Reference |

| PKB/Akt Phosphorylation | RAW264.7 Macrophages | C5a | 10 µM | |

| PKB/Akt Phosphorylation | Primary Mouse Monocytes | MCP-1 | Concentration-dependent inhibition (0-30 µM) | |

| Chemotaxis | Primary Mouse Monocytes | MCP-1 | 21 µM | |

| Chemotaxis | EoL-1 cells and blood eosinophils | Platelet-activating factor (PAF) | Concentration-dependent suppression |

In Vivo Efficacy

| Animal Model | Effect | ED₅₀ / Dosage | Reference |

| RANTES-induced Peritoneal Neutrophil Recruitment | Reduction of neutrophil recruitment | 42.4 mg/kg (oral) | |

| Thioglycollate-induced Peritonitis | 31% reduction in neutrophil recruitment | 10 mg/kg (oral) | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Amelioration of clinical symptoms, reduced leukocyte infiltration | 7.5 mg/kg/day (subcutaneous) | |

| Mouse Models of Rheumatoid Arthritis | Suppression of joint inflammation and damage | Not specified |

Experimental Protocols

In Vitro PI3Kγ Kinase Assay

This protocol is adapted from methodologies described for measuring PI3Kγ activity.

Objective: To determine the in vitro inhibitory activity of AS-604850 against human recombinant PI3Kγ.

Materials:

-

Human recombinant PI3Kγ (100 ng per reaction)

-

AS-604850 (or other test compounds) dissolved in DMSO

-

Kinase Buffer: 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Sodium Cholate

-

ATP Solution: 15 µM ATP with 100 nCi γ[³³P]ATP

-

Lipid Vesicles: 18 µM Phosphatidylinositol (PtdIns) and 250 µM Phosphatidylserine (PtdSer)

-

Neomycin-coated Scintillation Proximity Assay (SPA) beads

-

Microplate suitable for SPA

Procedure:

-

Prepare a dilution series of AS-604850 in DMSO.

-

In a microplate, combine 100 ng of human PI3Kγ with the kinase buffer.

-

Add the diluted AS-604850 or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding the ATP solution and the lipid vesicles.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding 250 µg of Neomycin-coated SPA beads. The beads will capture the radiolabeled phosphorylated lipid product.

-

Allow the beads to settle.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of AS-604850 and determine the IC₅₀ value.

Cellular PKB/Akt Phosphorylation Assay

This protocol is based on the inhibition of MCP-1-mediated PKB phosphorylation in primary monocytes.

Objective: To assess the ability of AS-604850 to inhibit PI3Kγ signaling in a cellular context.

Materials:

-

Primary monocytes isolated from mice

-

AS-604850

-

Monocyte Chemoattractant Protein-1 (MCP-1)

-

Cell lysis buffer

-

Antibodies for Western blotting: anti-phospho-Akt (Ser473), anti-total-Akt, and a secondary antibody.

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture primary monocytes in appropriate media.

-

Pre-treat the cells with varying concentrations of AS-604850 (e.g., 0-30 µM) or DMSO for 15 minutes.

-

Stimulate the cells with MCP-1 for a short period (e.g., 5-10 minutes) to induce PKB/Akt phosphorylation.

-

Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against phospho-Akt (Ser473).

-

After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

-

Quantify the band intensities to determine the concentration-dependent inhibition of Akt phosphorylation.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This is a general protocol for assessing the efficacy of AS-604850 in a mouse model of multiple sclerosis.

Objective: To evaluate the therapeutic potential of AS-604850 in mitigating the clinical symptoms of EAE.

Materials:

-

C57BL/6 or SJL mice

-

Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide or other suitable antigen

-

Complete Freund's Adjuvant (CFA)

-

Pertussis toxin

-

AS-604850

-

Vehicle (e.g., DMSO)

-

Clinical scoring system for EAE (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.)

Procedure:

-

Induce EAE in mice by immunization with an emulsion of MOG₃₅₋₅₅ and CFA.

-

Administer pertussis toxin on the day of immunization and 48 hours later.

-

Monitor the mice daily for the onset and progression of clinical signs of EAE.

-

Upon the onset of clinical symptoms, randomize the mice into treatment and vehicle control groups.

-

Administer AS-604850 (e.g., 7.5 mg/kg/day, subcutaneously) or vehicle to the respective groups for a defined period (e.g., 7 or 14 days).

-

Record the clinical score for each mouse daily.

-

At the end of the study, euthanize the mice and collect tissues (e.g., spinal cord) for histological analysis to assess leukocyte infiltration and demyelination.

-

Compare the clinical scores and histological findings between the AS-604850-treated and vehicle-treated groups to determine efficacy.

Conclusion

AS-604850 is a well-characterized, selective inhibitor of PI3Kγ that serves as an invaluable tool for studying the role of this kinase in inflammatory and autoimmune processes. Its demonstrated efficacy in various in vitro and in vivo models underscores the potential of targeting PI3Kγ for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic applications and biological functions of AS-604850.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. In Vivo Models of Rheumatoid Arthritis | Springer Nature Experiments [experiments.springernature.com]

- 5. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

AS-604850: A Technical Guide to its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-604850 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune cell signaling.[1][2] As an ATP-competitive inhibitor, AS-604850 has demonstrated significant potential in preclinical models of various inflammatory and autoimmune diseases.[3][4] This technical guide provides an in-depth overview of the biological activity of AS-604850, including its inhibitory potency, isoform selectivity, and effects on cellular signaling pathways and in vivo models. Detailed methodologies for key experimental procedures are also provided to facilitate further research and development.

Mechanism of Action

AS-604850 selectively targets the p110γ catalytic subunit of PI3K.[3] PI3Kγ is a crucial component of signaling pathways activated by G-protein coupled receptors (GPCRs), which are involved in the recruitment and activation of leukocytes during an inflammatory response. By competitively binding to the ATP-binding pocket of PI3Kγ, AS-604850 blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors such as protein kinase B (PKB/Akt), leading to the attenuation of inflammatory responses.

Quantitative Biological Activity

The inhibitory activity of AS-604850 has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.

In Vitro Inhibitory Activity

| Target | Assay Type | Value | Species | Reference |

| PI3Kγ | IC50 | 0.25 µM | Human | |

| PI3Kγ | Ki | 0.18 µM | Human | |

| PI3Kα | IC50 | 4.5 µM | Human | |

| PI3Kβ | IC50 | >20 µM | Human | |

| PI3Kδ | IC50 | >20 µM | Human | |

| C5a-mediated PKB phosphorylation | IC50 | 10 µM | Mouse (RAW264 macrophages) | |

| MCP-1-mediated chemotaxis | IC50 | 21 µM | Mouse (Pik3cg+/+ monocytes) |

In Vivo Efficacy

| Model | Effect | ED50 / Dose | Species | Reference |

| RANTES-induced peritoneal neutrophil recruitment | Reduction of neutrophil recruitment | ED50 of 42.4 mg/kg (oral administration) | Mouse (Balb/C and C3H) | |

| Thioglycollate-induced peritonitis | 31% reduction of neutrophil recruitment | 10 mg/kg (oral administration) | Mouse | |

| Experimental Autoimmune Encephalomyelitis (EAE) | Amelioration of clinical symptoms, reduced leukocyte infiltration in CNS | 7.5 mg/kg/day (subcutaneous injection) | Mouse |

Signaling Pathways

AS-604850 primarily disrupts the PI3Kγ signaling cascade, which plays a central role in leukocyte chemotaxis and activation. The following diagram illustrates the key components of this pathway and the inhibitory action of AS-604850.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of AS-604850.

PI3Kγ Enzymatic Assay (ATP Competition)

This assay determines the in vitro potency of AS-604850 against purified PI3Kγ enzyme.

Materials:

-

Recombinant human PI3Kγ enzyme

-

Lipid substrate: Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer) vesicles

-

Kinase buffer (e.g., 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)

-

[γ-³³P]ATP

-

AS-604850 stock solution (in DMSO)

-

96-well plates

-

Scintillation counter

Methodology:

-

Prepare serial dilutions of AS-604850 in kinase buffer.

-

In a 96-well plate, add the PI3Kγ enzyme, lipid substrate, and the diluted AS-604850 or DMSO (vehicle control).

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction.

-

Transfer the reaction mixture to a filter membrane that captures the phosphorylated lipid product.

-

Wash the membrane to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of inhibition for each AS-604850 concentration relative to the vehicle control and determine the IC50 value by non-linear regression.

Macrophage Chemotaxis Assay

This assay assesses the effect of AS-604850 on the migration of macrophages towards a chemoattractant.

Materials:

-

RAW264.7 mouse macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Chemoattractant: Monocyte Chemoattractant Protein-1 (MCP-1)

-

AS-604850 stock solution (in DMSO)

-

Transwell migration chambers (e.g., 8 µm pore size)

-

Staining solution (e.g., crystal violet)

Methodology:

-

Culture RAW264.7 cells to ~80% confluency.

-

Pre-treat the cells with various concentrations of AS-604850 or DMSO for a specified time (e.g., 30 minutes).

-

Add MCP-1 to the lower chamber of the Transwell plate.

-

Seed the pre-treated RAW264.7 cells in the upper chamber.

-

Incubate the plate at 37°C in a CO₂ incubator for a period allowing for cell migration (e.g., 4 hours).

-

Remove the non-migrated cells from the top of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the membrane with crystal violet.

-

Elute the stain and measure the absorbance using a plate reader, or count the migrated cells under a microscope.

-

Calculate the percentage of inhibition of chemotaxis and determine the IC50 value.

Western Blot for Phosphorylated Signaling Proteins

This method is used to measure the effect of AS-604850 on the phosphorylation of downstream targets of PI3Kγ, such as Akt, GSK3β, and ERK.

Materials:

-

Primary monocytes or relevant cell line

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-GSK3β (Ser9), anti-total GSK3β, anti-p-ERK1/2, anti-total ERK1/2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Methodology:

-

Culture and serum-starve the cells as required.

-

Pre-treat the cells with different concentrations of AS-604850 or DMSO.

-

Stimulate the cells with a relevant agonist (e.g., MCP-1) for a short period (e.g., 15 minutes).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip and re-probe the membrane for total protein and loading controls.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

AS-604850 is a well-characterized, selective inhibitor of PI3Kγ with potent activity in both in vitro and in vivo models of inflammation. Its ability to specifically target a key node in leukocyte signaling makes it a valuable tool for research into inflammatory and autoimmune diseases and a potential candidate for therapeutic development. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this compound.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of AS-604850

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-604850 is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by AS-604850, its mechanism of action, and its effects on key cellular processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pharmacology of AS-604850. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades to facilitate a deeper understanding of this compound's biological activities.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular functions, including cell growth, proliferation, differentiation, motility, and survival. The class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit and are further divided into class IA (PI3Kα, PI3Kβ, PI3Kδ) and class IB (PI3Kγ). PI3Kγ is primarily expressed in hematopoietic cells and is a key downstream component of G-protein coupled receptor (GPCR) signaling, regulating inflammatory and immune responses. Its involvement in various pathological conditions, including inflammation, autoimmune diseases, and cancer, has made it an attractive target for therapeutic intervention.

AS-604850 has emerged as a selective inhibitor of PI3Kγ, demonstrating significant potential in preclinical studies for various inflammatory and autoimmune disorders. Understanding its precise mechanism of action and the downstream signaling events it modulates is crucial for its continued development and clinical application.

Mechanism of Action of AS-604850

AS-604850 functions as an ATP-competitive inhibitor of the p110γ catalytic subunit of PI3Kγ.[1] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B, PKB).

Quantitative Data Summary

The inhibitory activity and selectivity of AS-604850 have been characterized in various assays. The following table summarizes the key quantitative data.

| Parameter | Species/Enzyme | Value | Reference(s) |

| IC50 | Human recombinant PI3Kγ | 0.25 µM (250 nM) | [1] |

| Human recombinant PI3Kα | 4.5 µM | [1] | |

| Human recombinant PI3Kβ | >20 µM | [1] | |

| Human recombinant PI3Kδ | >20 µM | [1] | |

| C5a-mediated PKB/Akt phosphorylation (in RAW264 mouse macrophages) | 10 µM | ||

| MCP-1-mediated chemotaxis (in Pik3cg+/+ monocytes) | 21 µM | ||

| Ki | PI3Kγ | 0.18 µM | |

| ED50 | RANTES-induced peritoneal neutrophil recruitment (oral administration in mice) | 42.4 mg/kg | |

| In Vivo Efficacy | Reduction of neutrophil recruitment in thioglycollate-induced peritonitis (10 mg/kg oral administration in mice) | 31% | |

| Attenuation of Experimental Autoimmune Encephalomyelitis (EAE) (7.5 mg/kg/day subcutaneous injection in mice) | Significant reduction in clinical scores |

Downstream Signaling Pathways

The inhibition of PI3Kγ by AS-604850 leads to the modulation of several critical downstream signaling pathways, primarily the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway.

The PI3K/Akt/GSK3 Pathway

The canonical downstream effector of PI3Kγ is the serine/threonine kinase Akt. By preventing the production of PIP3, AS-604850 inhibits the recruitment of Akt to the cell membrane and its subsequent phosphorylation and activation by PDK1 and mTORC2. This leads to the reduced phosphorylation of a multitude of Akt substrates, including Glycogen Synthase Kinase 3 (GSK3).

Inhibition of Akt by AS-604850 results in decreased phosphorylation of GSK3α and GSK3β. GSK3 is a key regulator of numerous cellular processes, and its activity is inhibited by Akt-mediated phosphorylation. Therefore, AS-604850, by inhibiting Akt, can lead to the activation of GSK3.

The ERK/MAPK Pathway

Studies have shown that AS-604850 can also reduce the phosphorylation of p44/42 ERK (ERK1/2) MAPKs in a concentration-dependent manner, particularly in response to stimuli like MCP-1. The precise mechanism of this cross-talk between the PI3Kγ and ERK pathways is complex and can be cell-type dependent. It is suggested that PI3K inhibition can, in some contexts, transiently inhibit the Ras-ERK signaling cascade, which is required for the induction of apoptosis.

Cellular Effects of AS-604850

The modulation of these downstream signaling pathways by AS-604850 translates into significant effects on various cellular processes.

Inhibition of Chemotaxis

PI3Kγ is a central regulator of leukocyte chemotaxis in response to chemoattractants. AS-604850 has been shown to block MCP-1-mediated chemotaxis in monocytes in a concentration-dependent manner. This effect is specific to PI3Kγ, as the compound does not affect chemotaxis in cells lacking PI3Kγ (Pik3cg-/-). In vivo, oral administration of AS-604850 reduces RANTES-induced peritoneal neutrophil recruitment.

Induction of Apoptosis

The PI3K/Akt pathway is a well-established pro-survival pathway. By inhibiting Akt activation, AS-604850 can promote apoptosis. This is achieved through the reduced phosphorylation and subsequent activation of pro-apoptotic proteins such as Bad and the Forkhead family of transcription factors (FOXO). Furthermore, the transient inhibition of the Ras-ERK pathway by PI3K inhibitors has been shown to be a critical requirement for the rapid induction of apoptosis. In some contexts, AS-604850 has been observed to diminish bile salt-induced apoptosis in hepatocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of AS-604850.

In Vitro PI3Kγ Kinase Assay

This assay measures the ability of AS-604850 to inhibit the enzymatic activity of PI3Kγ.

Materials:

-

Recombinant human PI3Kγ (e.g., 100 ng per reaction)

-

AS-604850 (at various concentrations)

-

Kinase Buffer: 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Na Cholate

-

ATP solution: 15 µM ATP with 100 nCi γ[³³P]ATP

-

Lipid vesicles: 18 µM PtdIns and 250 µM PtdSer

-

DMSO (vehicle control)

Procedure:

-

Prepare serial dilutions of AS-604850 in DMSO.

-

In a reaction tube, combine recombinant human PI3Kγ, kinase buffer, and either AS-604850 or DMSO.

-

Pre-incubate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding the ATP solution and lipid vesicles.

-

Incubate the reaction at room temperature for a defined period (e.g., 20-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1N HCl).

-

Extract the lipids and quantify the amount of radiolabeled PIP3 produced using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of AS-604850 and determine the IC50 value.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the effect of AS-604850 on the phosphorylation of Akt in cells.

Materials:

-

Cell line of interest (e.g., RAW264.7 macrophages)

-

AS-604850

-

Cell culture medium and supplements

-

Stimulant (e.g., C5a or MCP-1)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Akt (Ser473 or Thr308), anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Starve the cells in serum-free medium for a few hours to reduce basal Akt phosphorylation.

-

Pre-treat the cells with various concentrations of AS-604850 or DMSO for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate agonist (e.g., C5a) for a short period (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Akt for normalization.

Chemotaxis Assay (Transwell Assay)

This assay measures the ability of AS-604850 to inhibit cell migration towards a chemoattractant.

Materials:

-

Cells of interest (e.g., primary monocytes)

-

AS-604850

-

Chemoattractant (e.g., MCP-1)

-

Transwell inserts (with appropriate pore size)

-

Assay medium (e.g., serum-free RPMI)

Procedure:

-

Resuspend the cells in assay medium.

-

Pre-incubate the cells with various concentrations of AS-604850 or DMSO for 30-60 minutes.

-

Add the chemoattractant to the lower chamber of the Transwell plate.

-

Add the cell suspension to the upper chamber (the insert).

-

Incubate the plate at 37°C in a CO₂ incubator for a time sufficient for cell migration (e.g., 2-4 hours).

-

Remove the non-migrated cells from the top of the insert with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the insert.

-

Count the number of migrated cells in several fields of view under a microscope.

-

Calculate the percentage of inhibition of chemotaxis at each concentration of AS-604850.

Conclusion

AS-604850 is a selective PI3Kγ inhibitor with well-defined downstream effects on key signaling pathways, including the PI3K/Akt and ERK/MAPK cascades. Its ability to potently inhibit leukocyte chemotaxis and modulate apoptosis underscores its therapeutic potential in a range of inflammatory and autoimmune diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biological activities and therapeutic applications of AS-604850. A thorough understanding of its downstream signaling mechanisms will be instrumental in designing effective clinical strategies and identifying potential biomarkers for patient stratification and response monitoring.

References

The Role of PI3Kγ in Immune Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoinositide 3-kinase gamma (PI3Kγ), a member of the class IB family of lipid kinases, is a critical regulator of immune cell function. Predominantly expressed in leukocytes, PI3Kγ plays a pivotal role in a diverse array of cellular processes including migration, activation, and inflammatory responses. Its unique expression pattern and central role in immunity have positioned it as a key therapeutic target for a range of pathologies, from chronic inflammatory diseases to cancer. This technical guide provides an in-depth exploration of PI3Kγ's function in various immune cell lineages, its intricate signaling pathways, and the experimental methodologies employed to investigate its activity.

Introduction to PI3Kγ

The phosphoinositide 3-kinase (PI3K) family of enzymes are crucial intracellular signal transducers. They phosphorylate the 3'-hydroxyl group of phosphoinositides, generating lipid second messengers that recruit and activate downstream effector proteins. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit.[1] While class IA PI3Ks (PI3Kα, PI3Kβ, and PI3Kδ) are primarily activated by receptor tyrosine kinases (RTKs), the sole class IB member, PI3Kγ, is predominantly activated by G protein-coupled receptors (GPCRs).[1]

PI3Kγ is a heterodimer consisting of a p110γ catalytic subunit and one of two mutually exclusive regulatory subunits: p101 or p84 (also known as p87PIKAP).[2] This association with different regulatory subunits allows for differential activation and function in various immune cell types. The activation of PI3Kγ leads to the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[1] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), initiating a cascade of downstream signaling events that regulate a multitude of cellular functions.[3]

PI3Kγ Signaling Pathways

The activation of PI3Kγ is a tightly regulated process initiated by the binding of extracellular ligands, such as chemokines, to their cognate GPCRs on the surface of immune cells. This engagement leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. The Gβγ dimer then directly binds to and activates the PI3Kγ complex. Additionally, Ras, a small GTPase, can also contribute to PI3Kγ activation.

The two distinct PI3Kγ complexes, p110γ/p101 and p110γ/p84, exhibit differential activation by these upstream signals. The p110γ/p101 complex is robustly recruited and activated by Gβγ subunits. In contrast, the p110γ/p84 complex is only weakly activated by Gβγ alone and requires the synergistic action of active Ras for its full activation. This differential regulation allows for context-dependent signaling and function in different immune cells.

Downstream of PIP3 production, a plethora of signaling pathways are engaged. A key effector is the serine/threonine kinase Akt, which, upon recruitment to the membrane and phosphorylation by PDK1 and mTORC2, regulates cellular processes such as proliferation, survival, and metabolism. Other important downstream effectors include Bruton's tyrosine kinase (BTK) and phospholipase Cγ (PLCγ), which are crucial for immune receptor signaling.

Signaling Pathway Diagram

Caption: PI3Kγ Signaling Cascade.

Function of PI3Kγ in Key Immune Cells

PI3Kγ's influence extends across a wide spectrum of immune cells, modulating their functions in both innate and adaptive immunity.

Neutrophils

Neutrophils are the first line of defense against invading pathogens, and their recruitment to sites of inflammation is a PI3Kγ-dependent process. PI3Kγ is essential for neutrophil chemotaxis, the directed migration towards a chemoattractant gradient. Upon GPCR stimulation by chemokines, PI3Kγ generates a PIP3 gradient at the leading edge of the cell, which is crucial for establishing cell polarity and directional movement. In addition to migration, PI3Kγ also regulates other neutrophil functions such as the production of reactive oxygen species (ROS) and degranulation.

Macrophages

Macrophages are highly plastic cells that can adopt different polarization states, ranging from pro-inflammatory (M1) to anti-inflammatory and tissue-remodeling (M2) phenotypes. PI3Kγ plays a critical role in macrophage polarization and function. In the tumor microenvironment, PI3Kγ signaling in tumor-associated macrophages (TAMs) promotes an immunosuppressive M2-like phenotype, which supports tumor growth and metastasis. Inhibition of PI3Kγ can reprogram these macrophages towards a pro-inflammatory M1-like state, enhancing anti-tumor immunity. Furthermore, PI3Kγ is involved in macrophage migration and phagocytosis.

T Lymphocytes

While PI3Kδ is the dominant isoform in T cells, PI3Kγ also contributes to T cell function, particularly in their migration. PI3Kγ is activated downstream of chemokine receptors and is involved in T cell trafficking to lymph nodes and sites of inflammation. Although its role in T cell activation is less pronounced than that of PI3Kδ, studies have shown that PI3Kγ can influence T cell proliferation and cytokine production.

Mast Cells

Mast cells are key players in allergic and inflammatory responses. PI3Kγ is activated downstream of various receptors on mast cells, including GPCRs and the high-affinity IgE receptor (FcεRI). It is involved in mast cell degranulation, cytokine and chemokine release, and migration. The p110γ/p84 complex, which is dependent on Ras activation, has been shown to be particularly important for mast cell responses.

Quantitative Data on PI3Kγ Function

The following tables summarize quantitative data from various studies on the impact of PI3Kγ on immune cell functions.

| Immune Cell Type | Function | PI3Kγ Status | Quantitative Change | Reference |

| Neutrophils | Chemotaxis (in vivo) | Knockout (p110γ-/-) | ~50-70% reduction in migration | |

| Neutrophils (Human, elderly) | Chemotactic Index | PI3Kγ inhibitor | 0.2 increase | |

| Neutrophils (Mouse) | Rolling Velocity (on p110γ-/- endothelium) | Wild-type | 17-fold increase | |

| Macrophages (RAW264.7) | TNF-α secretion (LPS-stimulated) | AS252524 (PI3Kγ inhibitor) | Dose-dependent decrease | |

| T cells (from p110γ-/- tumors) | IFNγ expression | Knockout | Significant increase | |

| T cells (from p110γ-/- tumors) | Granzyme B expression | Knockout | Significant increase |

| PI3Kγ Inhibitor | Cell Type | Assay | IC50 / Effect | Reference |

| AS-605240 | Neutrophils (in vitro) | Chemotaxis (CXCL2/3-stimulated) | >60% reduction at 15µM | |

| IPI-145 (dual δ/γ) | B cells | Proliferation | Potent inhibition | |

| IPI-145 (dual δ/γ) | T cells | Proliferation | Potent inhibition | |

| IPI-145 (dual δ/γ) | Neutrophils | Migration | Blocked | |

| Ly294002 (pan-PI3K) | Kupffer cells (rat) | TNF-α production (LPS-stimulated) | Dose-dependent decrease (1-100 µM) |

Experimental Protocols

PI3Kγ Kinase Activity Assay

This protocol describes a general method for measuring the in vitro lipid kinase activity of PI3Kγ.

Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PI3Kγ phosphorylates a lipid substrate (e.g., PIP2) using ATP. The ADP is then converted to ATP, and the amount of ATP is measured using a luciferase-based reaction that generates a luminescent signal directly proportional to the kinase activity.

Materials:

-

Recombinant PI3Kγ enzyme (p110γ/p101 or p110γ/p84)

-

Lipid kinase substrate (e.g., PIP2:3PS)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Microplate reader with luminescence detection capability

Procedure:

-

Prepare the kinase reaction by adding the kinase assay buffer, PI3Kγ enzyme, and lipid substrate to the wells of a microplate.

-

To test inhibitors, pre-incubate the enzyme with the compound for a defined period (e.g., 10-15 minutes) before adding the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specific time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a microplate reader.

-

The luminescent signal is proportional to the amount of ADP produced and reflects the PI3Kγ activity.

Experimental Workflow: PI3Kγ Kinase Assay

Caption: Workflow for a PI3Kγ Kinase Assay.

Immune Cell Chemotaxis Assay (Transwell Assay)

This protocol outlines a common method for assessing the chemotactic migration of immune cells.

Principle: The assay utilizes a two-chamber system separated by a microporous membrane (Transwell insert). Immune cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores of the membrane towards the chemoattractant is quantified.

Materials:

-

Immune cells of interest (e.g., neutrophils, macrophages)

-

Chemoattractant (e.g., fMLP, CXCL8)

-

Transwell inserts with appropriate pore size (e.g., 3-5 µm for neutrophils)

-

24-well companion plate

-

Assay medium (e.g., RPMI with low serum)

-

Cell viability/quantification reagent (e.g., CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Isolate and prepare the immune cells. Resuspend them in the assay medium at a defined concentration.

-

Add the chemoattractant solution to the lower wells of the 24-well plate. Include a negative control with assay medium only.

-

Place the Transwell inserts into the wells.

-

Add the cell suspension to the upper chamber of the inserts.

-

Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 1-4 hours for neutrophils).

-

After incubation, carefully remove the inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay, or by direct cell counting using a hemocytometer or flow cytometry.

-

The chemotactic response is calculated as the number of cells that migrated towards the chemoattractant minus the number of cells that migrated in the absence of a chemoattractant (random migration).

Experimental Workflow: Transwell Chemotaxis Assay

Caption: Workflow for a Transwell Chemotaxis Assay.

PI3Kγ in Disease and as a Therapeutic Target

Given its central role in regulating immune responses, dysregulation of PI3Kγ signaling is implicated in a variety of diseases.

Inflammation and Autoimmunity

In inflammatory conditions, PI3Kγ is a key driver of leukocyte recruitment to inflamed tissues. Therefore, inhibiting PI3Kγ has been explored as a therapeutic strategy for diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. By blocking the migration of neutrophils and other inflammatory cells, PI3Kγ inhibitors can dampen the inflammatory response and alleviate disease symptoms.

Cancer Immunology

In the context of cancer, PI3Kγ has emerged as a critical mediator of immune suppression within the tumor microenvironment. PI3Kγ activity in myeloid-derived suppressor cells (MDSCs) and TAMs promotes their recruitment to the tumor and their immunosuppressive functions, thereby hindering the anti-tumor T cell response. Consequently, inhibition of PI3Kγ can reprogram the tumor microenvironment to be more pro-inflammatory, enhancing the efficacy of immunotherapies such as checkpoint blockade.

Conclusion

PI3Kγ is a multifaceted signaling molecule that orchestrates a wide range of functions in immune cells. Its differential regulation through the p101 and p84 subunits adds a layer of complexity to its signaling network, allowing for fine-tuned control of immune responses. The critical role of PI3Kγ in both pro-inflammatory and immunosuppressive contexts makes it a highly attractive target for therapeutic intervention in a variety of diseases. A thorough understanding of its intricate biology, facilitated by the experimental approaches outlined in this guide, is essential for the continued development of novel and effective therapies targeting this key immune regulator.

References

Methodological & Application

Application Notes and Protocols for AS-604850 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-604850 is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) with an IC50 of 250 nM.[1][2] It exhibits over 80-fold selectivity for PI3Kγ over PI3Kδ and PI3Kβ, and 18-fold selectivity over PI3Kα.[1] This isoform selectivity makes AS-604850 a valuable tool for investigating the specific role of PI3Kγ in various physiological and pathological processes, particularly in the context of inflammation and autoimmune diseases. PI3Kγ is a key downstream component of chemokine-mediated signaling pathways, regulating the migration, proliferation, and activation of inflammatory cells.[3] These application notes provide detailed protocols for in vivo experimental models where AS-604850 has been successfully utilized, along with a summary of its effects and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies using AS-604850.

Table 1: In Vivo Efficacy of AS-604850 in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Parameter | Vehicle (DMSO) | AS-604850 (7.5 mg/kg/day, s.c.) | Endpoint | Animal Model | Reference |

| Clinical EAE Score | Maintained high scores | Significantly reduced scores during treatment | Day 5 post-treatment initiation | C57BL/6 mice | [3] |

| ED1+ Macrophage Infiltration (spinal cord) | High infiltration | Significantly reduced number of ED1+ cells | 8 days after EAE onset | C57BL/6 mice | |

| CD3+ T Cell Infiltration (spinal cord) | High infiltration | Reduced density of CD3+ cells | 8 days after EAE onset | C57BL/6 mice | |

| Myelination (MBP staining) | Reduced | Enhanced | 25 days after EAE onset | C57BL/6 mice | |

| Axon Number (NF staining) | Reduced | Enhanced | 25 days after EAE onset | C57BL/6 mice |

Table 2: In Vivo Efficacy of AS-604850 in a Mouse Model of Peritonitis

| Parameter | Vehicle | AS-604850 | Endpoint | Animal Model | Reference |

| RANTES-induced Neutrophil Recruitment | - | ED50: 42.4 mg/kg (p.o.) | 4.5 hours post-induction | C3H mice | |

| Thioglycollate-induced Neutrophil Recruitment | - | 31% reduction at 10 mg/kg (p.o.) | 4.25 hours post-induction | C3H mice |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which AS-604850 exerts its anti-inflammatory effects by inhibiting PI3Kγ.

Caption: PI3Kγ signaling pathway inhibited by AS-604850.

Experimental Protocols

Protocol 1: Evaluation of AS-604850 in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is based on the methodology described in studies investigating the effect of AS-604850 on EAE.

1. Animal Model:

-

Species: Mouse

-

Strain: C57BL/6

-

Sex: Female

-

Age: 8-10 weeks

2. EAE Induction:

-

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion.

-

On day 0 and day 2, administer 200 ng of Pertussis Toxin intraperitoneally.

3. AS-604850 Formulation and Administration:

-

Vehicle: A suitable vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Preparation: Dissolve AS-604850 in the vehicle to a final concentration for a dose of 7.5 mg/kg.

-

Administration: Administer AS-604850 or vehicle subcutaneously once daily, starting at the onset of clinical signs (typically 10-14 days post-immunization).

4. Clinical Scoring and Endpoint Analysis:

-

Monitor mice daily for clinical signs of EAE and score using a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).

-